5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid
Overview
Description
5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety. Isoxazoles are known for their significant role in drug discovery due to their diverse biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including 5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid, can be achieved through various methods. One common approach is the (3 + 2) cycloaddition reaction, which often employs copper (I) or ruthenium (II) as catalysts . due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, alternative metal-free synthetic routes have been developed .
Industrial Production Methods: Industrial production of isoxazoles typically involves the use of homogeneous and heterogeneous catalysts. For instance, the sequential use of iron and palladium catalysts in a four-step sequence allows the synthesis of trisubstituted isoxazoles from propargylic alcohols . This method is advantageous due to its high overall yields and time-saving procedure .
Chemical Reactions Analysis
Types of Reactions: 5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition reactions, which are crucial for the formation of isoxazole rings .
Common Reagents and Conditions: Common reagents used in the synthesis of isoxazoles include copper (I) acetylides, azides, and nitrile oxides . The reactions are typically carried out under mild conditions, making them suitable for a wide range of functional groups .
Major Products Formed: The major products formed from these reactions are typically substituted isoxazoles, which can be further functionalized for various applications .
Scientific Research Applications
5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives are explored for their potential as anticancer agents, HDAC inhibitors, and antibiotics . The compound’s diverse biological activities make it a valuable target for drug discovery and development .
Mechanism of Action
The mechanism of action of 5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazoles are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs), which play crucial roles in inflammation and cancer progression . The compound’s ability to modulate these pathways contributes to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid include other isoxazole derivatives such as sulfamethoxazole, muscimol, ibotenic acid, parecoxib, and leflunomide . These compounds share the isoxazole core structure but differ in their functional groups and biological activities .
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-(4-methylsulfonylphenyl)-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO5S/c1-18(15,16)8-4-2-7(3-5-8)10-6-9(11(13)14)12-17-10/h2-6H,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJMISNHZOQZMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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